c-Myc Peptide Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

c-Myc Peptide Trifluoroacetate is a synthetic peptide corresponding to the C-terminal amino acids (410-419) of human c-myc protein, and participates in regulation of growth-related gene transcription.

Applications De Recherche Scientifique

1. Cancer Cell Growth Inhibition and Gene Transcription

c-Myc, a nuclear protein, plays a crucial role in cell transformation and proliferation. Research by Giorello et al. (1998) has shown that a modified peptide derived from c-Myc can interfere with c-Myc DNA binding in vitro, indicating its potential in inhibiting cancer cell growth and affecting gene transcription (Giorello et al., 1998).

2. Facilitating Peptide Synthesis

Carbajo et al. (2019) reported on a handle for protecting the C-terminus of peptides during synthesis, involving low concentration trifluoroacetic acid. This method is useful in the convergent synthesis of long peptides, highlighting its importance in peptide synthesis and potentially in the production of c-Myc peptides (Carbajo et al., 2019).

3. Development of Bioactive Materials

Kubarova et al. (2021) explored the extraction and purification of bioactive materials using trifluoroacetic acid, which could be relevant in the context of developing c-Myc peptide-based materials for various biological applications (Kubarova et al., 2021).

4. Peptide Secondary Structure Determination

Andrushchenko et al. (2007) discussed the removal of trifluoroacetate from peptides, a necessary step for determining peptide secondary structures using infrared absorption spectroscopy. This is significant for the structural analysis of c-Myc peptides (Andrushchenko et al., 2007).

5. Anti-gene PNA Constructs for c-Myc Inhibition

Cutrona et al. (2000) used Peptide Nucleic Acids (PNA) as an anti-gene agent to downregulate c-myc expression in cell cultures, demonstrating a method for inhibiting the c-Myc oncogene (Cutrona et al., 2000).

6. Detection and Characterization of c-Myc Protein

Evan et al. (1985) and Hann et al. (1984) isolated monoclonal antibodies against the c-Myc protein, providing tools for detecting and characterizing this protein in various cell types. This research is foundational in understanding the role and presence of c-Myc in different cellular contexts (Evan et al., 1985); (Hann et al., 1984).

Propriétés

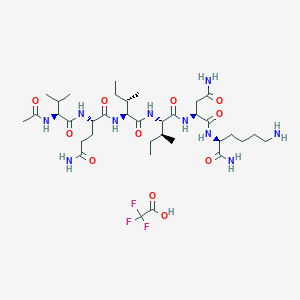

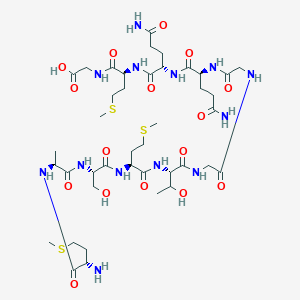

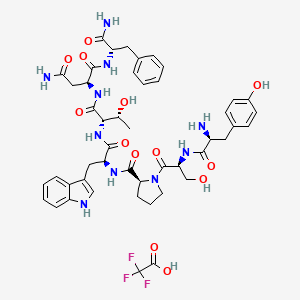

Formule moléculaire |

C₅₃H₈₇F₃N₁₂O₂₃ |

|---|---|

Poids moléculaire |

1317.32 |

Séquence |

One Letter Code: EQKLISEEDL |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.